2-(4-tert-butylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one
Overview
Description
2-(4-tert-butylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrahydroquinoline core substituted with a propanoyl group and a tert-butylphenoxy moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Preparation of 2-(4-tert-butylphenoxy)propanoic acid: This intermediate can be synthesized by reacting 4-tert-butylphenol with propanoic acid under acidic conditions.
Formation of the propanoyl derivative: The 2-(4-tert-butylphenoxy)propanoic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.
Coupling with tetrahydroquinoline: The acyl chloride is reacted with 1,2,3,4-tetrahydroquinoline in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-tert-butylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(4-tert-Butylphenoxy)propan-2-ol: A related compound with a similar phenoxy group but different functional groups.
2-(4-tert-Butylphenoxy)propanoic acid: An intermediate in the synthesis of the target compound.
1-[2-(4-tert-butylphenoxy)propanoyl]-4-ethylpiperazine: A structurally similar compound with a piperazine ring.
Uniqueness
2-(4-tert-butylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one is unique due to its combination of a tetrahydroquinoline core with a propanoyl and tert-butylphenoxy group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-16(25-19-13-11-18(12-14-19)22(2,3)4)21(24)23-15-7-9-17-8-5-6-10-20(17)23/h5-6,8,10-14,16H,7,9,15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSRIYFUCPJMGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC2=CC=CC=C21)OC3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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